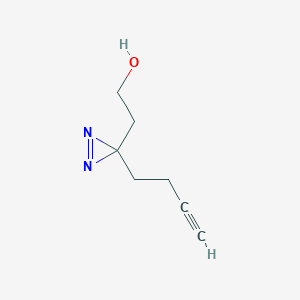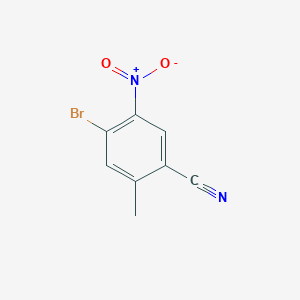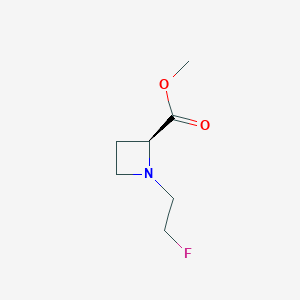
2-(3-丁-3-炔-3H-二氮杂环-3-基)-乙醇
描述
2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol is a trifunctional building block used for chemical probe synthesis . It contains a light-activated diazirine, an alkyne tag, and a hydroxyl synthetic handle . When appended to a ligand or pharmacophore through its hydroxyl linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .
Molecular Structure Analysis
The molecular formula of 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol is C7H10N2O . The molecular weight is 138.17 g/mol . The InChI string is InChI=1S/C7H10N2O/c1-2-3-4-7 (5-6-10)8-9-7/h1,10H,3-6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol include a density of 1.08 g/mL . The compound is in liquid form and is stored at a temperature of -20°C .科学研究应用
从水中提取醇:Chapeaux 等人(2008 年)在“绿色化学”中的一项研究讨论了对乙醇作为商业运输燃料的需求不断增加,并探索了使用离子液体从水中分离乙醇等醇的有效方法,这对乙醇和其他类似化合物的工业加工具有影响 (Chapeaux 等人,2008 年)。
肽光亲和试剂:Shih 和 Bayley(1985 年)在“分析生物化学”中的一项研究详细介绍了用于掺入肽光亲和试剂的卡宾生成氨基酸的合成。这项研究对于理解生物系统中的分子相互作用和设计用于研究这些相互作用的探针非常重要 (Shih 和 Bayley,1985 年)。
光亲和标记:Kumar 和 Young(2009 年)在“生物有机和药物化学”中讨论了一种新型光亲和探针的设计和合成。该探针用于识别生物活性化合物的靶分子的分子结构,这在药物发现和分子生物学中至关重要 (Kumar 和 Young,2009 年)。
冷冻超薄切片术:Richter(1994 年)在“显微镜学杂志”中介绍了使用包括乙醇在内的混合物进行冷冻超薄切片术,这是一种用于制备显微镜下生物样品薄切片的技术。本研究强调了乙醇在显微研究中样品制备中的重要性 (Richter,1994 年)。
乙醇向高级醇的转化:Li 等人(2018 年)在“微孔和介孔材料”中报道了用于将乙醇转化为 1-丁醇的酸性和碱性双功能催化剂的合成,显示了有效利用生物乙醇作为可再生燃料的潜力 (Li 等人,2018 年)。
化学合成和反应:其他一些研究集中于涉及乙醇和相关化合物的化学反应,探索它们的机理、合成过程和在制药、燃料生产和工业溶剂等各个领域的应用。
作用机制
Target of Action
Similar compounds have been preliminarily identified to target vegfr-2, an intracellular protein . VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels, which is critical in processes like wound healing and the growth of cancerous tumors.
Pharmacokinetics
Factors such as the compound’s molecular weight (13718 ) and its structural features could influence its pharmacokinetic properties. For instance, the presence of the ethanol group might enhance its solubility, potentially affecting its absorption and distribution.
生化分析
Biochemical Properties
2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol plays a significant role in biochemical reactions, particularly in photoaffinity labeling. This compound can form covalent bonds with biomolecules upon exposure to UV light, allowing researchers to study protein interactions and enzyme activities. It interacts with various enzymes and proteins, including kinases and phosphatases, by forming stable adducts that can be analyzed using techniques such as mass spectrometry and NMR spectroscopy .
Cellular Effects
The effects of 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit specific signaling pathways by covalently modifying key proteins involved in these pathways. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol exerts its effects through covalent binding interactions with biomolecules. Upon UV activation, the diazirine ring forms a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds of nearby biomolecules. This leads to enzyme inhibition or activation, depending on the target protein, and can result in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol can change over time. The compound is relatively stable when stored under appropriate conditions (e.g., in the dark, at low temperatures). Upon activation by UV light, it rapidly forms reactive intermediates that can degrade over time. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol vary with different dosages in animal models. At low doses, it can selectively modify target proteins without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modification .
Metabolic Pathways
2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can affect metabolic flux and alter metabolite levels by modifying key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. For example, it may be transported into the nucleus where it can interact with nuclear proteins and affect gene expression .
Subcellular Localization
The subcellular localization of 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modifying specific biomolecules and influencing cellular processes .
属性
IUPAC Name |
2-(3-but-3-ynyldiazirin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-4-7(5-6-10)8-9-7/h1,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIZSJAOOMXKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278943 | |
| Record name | 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1450754-41-2 | |
| Record name | 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450754-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1381752.png)
![6-Bromo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1381753.png)
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1381754.png)


![4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1381757.png)






![5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1381772.png)
![5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1381775.png)